(3-Methyl-1,2-phenylene)dimethanol
Overview
Description
(3-Methyl-1,2-phenylene)dimethanol is an organic compound with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol . It is also known by other names such as 3-methyl-1,2-benzenedimethanol and 2,2-bis-hydroxymethyl-toluol . This compound features a benzene ring substituted with a methyl group and two hydroxymethyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Methyl-1,2-phenylene)dimethanol can be synthesized through several methods. One common synthetic route involves the reduction of 3-methylphthalic anhydride using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) under an inert atmosphere . Another method includes the use of zinc(II) chloride as a catalyst in the presence of tetrahydrofuran at temperatures ranging from 0 to 20°C .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using similar reduction reactions with appropriate scaling of reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-1,2-phenylene)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are used under various conditions.
Major Products Formed
Oxidation: 3-methylphthalic acid or 3-methylbenzaldehyde.
Reduction: More saturated alcohol derivatives.
Substitution: Halogenated or nucleophile-substituted benzene derivatives.
Scientific Research Applications
(3-Methyl-1,2-phenylene)dimethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of (3-Methyl-1,2-phenylene)dimethanol involves its interaction with various molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological processes. The aromatic ring can undergo electrophilic and nucleophilic substitutions, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
3-Methylbenzyl alcohol: Similar structure but with only one hydroxymethyl group.
2,3-Bis(hydroxymethyl)toluene: Similar structure with two hydroxymethyl groups but different substitution pattern on the benzene ring.
Uniqueness
(3-Methyl-1,2-phenylene)dimethanol is unique due to its specific substitution pattern, which provides distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable in various chemical syntheses and applications .
Properties
IUPAC Name |
[2-(hydroxymethyl)-3-methylphenyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7-3-2-4-8(5-10)9(7)6-11/h2-4,10-11H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLHTXWFICLYEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CO)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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